REACTION_SMILES
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[CH2:46]([N:47]=[C:48]=[N:49][CH2:50][CH2:51][CH2:52][N:53]([CH3:54])[CH3:55])[CH3:56].[CH3:62][N:63]([CH3:64])[c:65]1[cH:66][cH:67][n:68][cH:69][cH:70]1.[CH3:71][CH2:72][O:73][C:74]([CH3:75])=[O:76].[ClH:45].[O:57]=[CH:58][N:59]([CH3:60])[CH3:61].[c:1]1(-[c:7]2[n:8][c:9]([C:18]3=[CH:23][CH2:22][CH2:21][CH2:20][CH:19]3[CH2:24][c:25]3[cH:26][c:27]([C:28](=[O:29])[OH:30])[cH:31][cH:32][cH:33]3)[o:10][c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:34]1([CH2:40][S:41](=[O:42])(=[O:43])[NH2:44])[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[c:1]1(-[c:7]2[n:8][c:9]([C:18]3=[CH:23][CH2:22][CH2:21][CH2:20][CH:19]3[CH2:24][c:25]3[cH:26][c:27]([C:28](=[O:29])[NH:44][S:41]([CH2:40][c:34]4[cH:35][cH:36][cH:37][cH:38][cH:39]4)(=[O:42])=[O:43])[cH:31][cH:32][cH:33]3)[o:10][c:11]2-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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O=C(O)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)Cc1ccccc1
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Name
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O=C(NS(=O)(=O)Cc1ccccc1)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
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Type
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product
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Smiles
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O=C(NS(=O)(=O)Cc1ccccc1)c1cccc(CC2CCCC=C2c2nc(-c3ccccc3)c(-c3ccccc3)o2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |